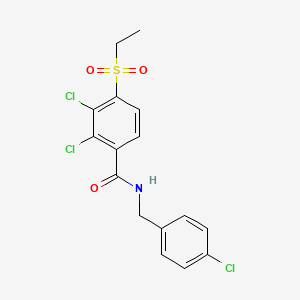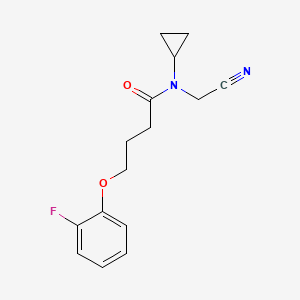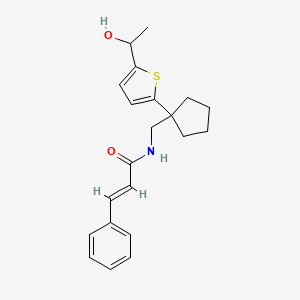
3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It is characterized by the presence of a pyrimidine ring substituted with mercapto and dimethyl groups, and a propanoic acid side chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Mercapto and Dimethyl Groups: The mercapto group is introduced via thiolation reactions, while the dimethyl groups are added through alkylation reactions.
Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the mercapto or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive mercapto group.
Medicine: Research into potential therapeutic applications, such as antiviral and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Lacks the propanoic acid side chain but shares the pyrimidine core structure.
3-(2-Mercapto-4-methylpyrimidin-5-yl)propanoic acid: Similar structure but with a single methyl group on the pyrimidine ring.
3-(2-Mercapto-5-yl)propanoic acid: Lacks the dimethyl groups on the pyrimidine ring.
Uniqueness
3-(2-Mercapto-4,6-dimethylpyrimidin-5-yl)propanoic acid is unique due to the combination of its mercapto group, dimethyl substitutions, and propanoic acid side chain. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
3-(4,6-dimethyl-2-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULFRXFRCFNQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-difluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2404461.png)


![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)


![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)


![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)

